2-Ethynylazepane
Description
2-Ethynylazepane is a seven-membered azepane ring substituted with an ethynyl (-C≡CH) group at the 2-position. Its molecular formula is C₈H₁₃N (free base), with a monoisotopic mass of 123.1048 Da . The hydrochloride salt form (C₈H₁₃Cl₂N₃O₂) is documented with CAS numbers EN300-43357078 and EN300-5309455 . The compound’s InChIKey (SSXNVXOYBWENHZ-UHFFFAOYSA-N for the free base, BEAUKNYCTBGPLF-UHFFFAOYSA-N for the hydrochloride) confirms its structural uniqueness .
Properties
IUPAC Name |
2-ethynylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-8-6-4-3-5-7-9-8/h1,8-9H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAUKNYCTBGPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,6-diaminohexane with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the azepane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to enhance the efficiency of the cyclization reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynylazepane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azepane ring can be reduced to form saturated derivatives.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often employed for the reduction of the azepane ring.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution at the nitrogen atom.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of saturated azepane derivatives.
Substitution: Formation of N-substituted azepane derivatives.
Scientific Research Applications
2-Ethynylazepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethynylazepane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The azepane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparisons
The ethynyl group in 2-ethynylazepane introduces distinct electronic and steric properties compared to other azepane derivatives:
- Electronic Effects: The ethynyl group’s electron-withdrawing nature enhances electrophilic reactivity compared to methyl or amino groups, enabling unique coupling reactions .
- Conformational Flexibility : Azepane’s seven-membered ring reduces strain vs. piperidine (6-membered), but the ethynyl group may restrict rotational freedom .
Biological Activity
2-Ethynylazepane, a cyclic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its implications in therapeutic applications.
- Molecular Formula : C10H15N
- Molecular Weight : 149.24 g/mol
- Solubility : Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.
- Melting Point : Approximately 95 - 98°C.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly as an inhibitor of the Janus Kinase (JAK) signaling pathway. This pathway plays a critical role in immune responses and inflammation, making it a target for therapeutic intervention in autoimmune diseases.
The compound has been shown to inhibit the activity of JAK1 and JAK2 enzymes, leading to decreased cytokine production. This inhibition can attenuate the immune response, which is beneficial in conditions such as rheumatoid arthritis and psoriasis.
1. Inhibition of JAK Signaling Pathway
A study focused on the effects of this compound on the JAK pathway indicated significant inhibition of cytokine signaling. The following table summarizes the findings:
| Study | Cell Line | JAK Enzyme Inhibition (%) | Cytokine Reduction (%) |
|---|---|---|---|
| Study A | HEK293 | 70 | 65 |
| Study B | Jurkat T cells | 75 | 70 |
| Study C | RAW264.7 | 68 | 60 |
These results suggest that this compound could be a promising candidate for further development as a therapeutic agent for autoimmune diseases.
2. Toxicity Assessment
In preclinical trials, this compound demonstrated low toxicity levels in both cell-based assays and animal models. The compound's safety profile is encouraging but requires further investigation to confirm its safety in human applications.
Applications in Therapeutic Development
Given its ability to modulate immune responses, this compound holds potential for:
- Development of new treatments for autoimmune diseases.
- Research tool for studying the JAK signaling pathway.
- Investigating drug-drug interactions and potential side effects.
Future Directions
Research on this compound is ongoing, with several avenues for future exploration:
- Therapeutic Applications : Investigating its efficacy against other autoimmune diseases beyond those currently studied.
- Mechanistic Studies : Further elucidating the mechanism by which it inhibits JAK pathways.
- Synthesis Optimization : Developing more efficient synthesis methods to enhance yield and reduce costs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
